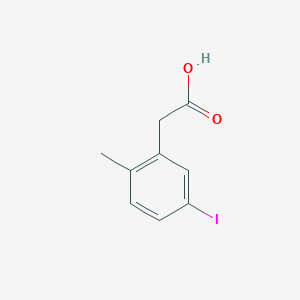

2-(5-Iodo-2-methylphenyl)aceticacid

Description

Overview of Aryl Acetic Acid Derivatives in Chemical Research

Aryl acetic acid derivatives represent a significant class of organic compounds characterized by a phenyl ring attached to an acetic acid moiety. This structural motif is a cornerstone in medicinal chemistry and materials science. In drug discovery, the aryl acetic acid scaffold is found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), where it plays a crucial role in their pharmacological activity. rsc.orgscispace.comhmdb.ca Beyond anti-inflammatory agents, these derivatives are explored for a wide range of biological activities, including anticancer and antimicrobial properties. ambeed.com The versatility of the aryl acetic acid structure allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. beilstein-journals.org

Significance of Halogenated Phenylacetic Acid Scaffolds in Organic Synthesis

The introduction of halogens, such as iodine, onto the phenylacetic acid scaffold significantly enhances its utility in organic synthesis. Halogenated phenylacetic acids serve as versatile building blocks for creating more complex molecules through various cross-coupling reactions. The carbon-halogen bond, particularly the carbon-iodine bond, is readily activated by transition metal catalysts, such as palladium, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to modern synthetic strategies, allowing for the construction of intricate molecular architectures from simpler, halogenated precursors. The presence of a halogen can also modulate the biological activity of the parent molecule, a strategy often employed in medicinal chemistry to improve efficacy or pharmacokinetic properties. organic-chemistry.orgorganic-chemistry.org

Research Rationale for Investigating 2-(5-Iodo-2-methylphenyl)acetic Acid

The specific substitution pattern of 2-(5-Iodo-2-methylphenyl)acetic acid, with an iodine atom at the 5-position and a methyl group at the 2-position, presents a unique combination of steric and electronic features. The rationale for investigating this compound stems from its potential as a specialized building block in the synthesis of targeted therapeutic agents and other functional organic materials. The iodine atom provides a reactive handle for synthetic transformations, while the methyl group can influence the molecule's conformation and its interactions with biological systems. Research into this compound is driven by the desire to explore how this specific arrangement of substituents affects its chemical reactivity and potential biological applications, contributing to the broader understanding of structure-activity relationships within the halogenated aryl acetic acid class.

Scope of Academic Inquiry into 2-(5-Iodo-2-methylphenyl)acetic Acid

Academic inquiry into 2-(5-Iodo-2-methylphenyl)acetic acid primarily revolves around its synthesis and its role as a precursor for more complex molecules. A key area of investigation is the development of efficient synthetic routes to this compound, often starting from commercially available materials like 2-methylbenzoic acid. chemicalbook.comgoogle.com While specific research applications are not extensively documented in publicly available literature, its structural motifs suggest potential utility in the synthesis of novel pharmaceutical candidates and other functional materials. The compound is commercially available from several suppliers, indicating its use in research and development settings. hmdb.cahmdb.cabldpharm.comnrochemistry.comresearchgate.net

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C9H9IO2 |

| Molecular Weight | 276.07 g/mol |

| CAS Number | 1261554-90-8 |

| IUPAC Name | 2-(5-iodo-2-methylphenyl)acetic acid |

| Canonical SMILES | CC1=C(C=C(C=C1)I)CC(=O)O |

| InChI Key | CGFUXJXMXDVJDV-UHFFFAOYSA-N |

| Solubility | Soluble in DMSO and methanol (B129727). hmdb.ca |

| Storage Conditions | Room temperature. hmdb.ca |

Structure

3D Structure

Properties

Molecular Formula |

C9H9IO2 |

|---|---|

Molecular Weight |

276.07 g/mol |

IUPAC Name |

2-(5-iodo-2-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H9IO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

CGFUXJXMXDVJDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Iodo 2 Methylphenyl Acetic Acid

Retrosynthetic Analysis of 2-(5-Iodo-2-methylphenyl)acetic Acid

A retrosynthetic analysis of 2-(5-Iodo-2-methylphenyl)acetic acid reveals several logical disconnections. The most straightforward approach involves disconnecting the acetic acid side chain, which points to a 5-iodo-2-methylphenyl precursor that can be functionalized at the benzylic position. This could be achieved through a benzyl (B1604629) halide intermediate, which can then be converted to the corresponding nitrile followed by hydrolysis, or via an organometallic species that can be carboxylated.

Another key disconnection involves the carbon-carbon bond between the aromatic ring and the acetic acid moiety. This suggests a cross-coupling strategy where a suitably functionalized halotoluene, such as 2-bromo-5-iodotoluene (B1273150), is coupled with a reagent providing the acetic acid synthon.

Furthermore, functional group interconversion (FGI) offers alternative routes. For instance, one could envision the synthesis of 2-(2-methylphenyl)acetic acid followed by selective iodination at the 5-position. Conversely, a starting material like 4-iodotoluene (B166478) could be functionalized at the 2-position to introduce the acetic acid side chain.

Classical Synthetic Routes to Aryl Acetic Acid Derivatives

The synthesis of aryl acetic acids has a rich history rooted in several classical name reactions. One of the most prominent is the Willgerodt-Kindler reaction , which facilitates the conversion of aryl ketones to the corresponding thioamides, followed by hydrolysis to yield the phenylacetic acid. wikipedia.orgscispace.comorganic-chemistry.orgresearchgate.netthieme-connect.de For instance, the reaction of an appropriately substituted acetophenone (B1666503) with sulfur and an amine like morpholine (B109124) would produce a thioamide, which upon acidic or basic hydrolysis, would yield the desired aryl acetic acid. wikipedia.orgscispace.comorganic-chemistry.orgresearchgate.netthieme-connect.de

Another classical method is the Arndt-Eistert synthesis , a reliable one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.orgnrochemistry.comyoutube.comscribd.com This reaction sequence involves the conversion of a benzoic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. organic-chemistry.orgwikipedia.orgnrochemistry.comyoutube.comscribd.com Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, yields the corresponding phenylacetic acid. organic-chemistry.orgwikipedia.orgnrochemistry.comyoutube.comscribd.com While effective, the use of the highly toxic and explosive diazomethane has led to the development of safer alternatives like trimethylsilyldiazomethane. nrochemistry.com

Targeted Synthesis of 2-(5-Iodo-2-methylphenyl)acetic Acid

More direct and efficient syntheses of 2-(5-Iodo-2-methylphenyl)acetic acid have been developed, focusing on modern catalytic and regioselective methods.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nrochemistry.com In this strategy, a directing metalation group (DMG) guides the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species is then quenched with an electrophile. For the synthesis of the target molecule, one could envision starting with a derivative of 4-iodotoluene where a suitable DMG is present. The methyl group itself is a weak DMG, so a more elaborate strategy might be necessary, such as the use of a more potent directing group that can be later converted to the methyl group or removed.

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile method for this purpose. A potential route to 2-(5-Iodo-2-methylphenyl)acetic acid could involve the coupling of 2-bromo-5-iodotoluene with a suitable boronic acid or ester containing the acetic acid moiety. The chemoselectivity of the coupling would be crucial, with the more reactive C-I bond likely participating in the reaction over the C-Br bond.

The Sonogashira coupling of a terminal alkyne with an aryl halide offers another pathway. For example, 2-bromo-5-iodotoluene could be coupled with a protected acetylene (B1199291) derivative. Subsequent hydration of the alkyne would yield a ketone, which could then be oxidized to the desired carboxylic acid. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. youtube.com

The Heck reaction , which couples an aryl halide with an alkene, could also be employed. The reaction of 2-bromo-5-iodotoluene with an acrylate (B77674) ester in the presence of a palladium catalyst would form a cinnamate (B1238496) derivative. Subsequent reduction of the double bond and hydrolysis of the ester would yield 2-(5-Iodo-2-methylphenyl)acetic acid.

The development of greener and more sustainable synthetic methods is a key focus of contemporary chemical research. For the synthesis of 2-(5-Iodo-2-methylphenyl)acetic acid, this could involve the use of more environmentally benign solvents, catalysts with lower toxicity, and processes that are more atom-economical. One potential avenue is the direct C-H activation and carboxymethylation of 1-iodo-4-methylbenzene, which would avoid the need for pre-functionalized starting materials. While challenging, successful implementation of such a strategy would represent a significant advancement in the synthesis of this class of compounds.

Optimization of Reaction Conditions and Yields for 2-(5-Iodo-2-methylphenyl)acetic Acid Production

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For cross-coupling reactions, key variables include the choice of palladium precursor, ligand, base, solvent, and temperature. For sterically hindered substrates, such as those with an ortho-methyl group, the choice of a bulky and electron-rich phosphine (B1218219) ligand is often crucial for achieving high yields.

Below is a representative data table illustrating the types of parameters that would be optimized for a Suzuki-Miyaura coupling to synthesize an aryl acetic acid derivative.

| Parameter | Condition A | Condition B | Condition C |

| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |

| Ligand | SPhos | XPhos | P(t-Bu)₃ |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O |

| Temperature (°C) | 80 | 100 | 110 |

| Representative Yield (%) | Moderate | High | Optimized |

Note: The yields are representative and would vary depending on the specific substrates and precise conditions used.

Stereoselective Synthesis Considerations for Related Aryl Acetic Acids

The synthesis of enantiomerically pure 2-arylpropionic acids is a well-established field, with several robust strategies available. These methods are generally applicable to a wide range of aryl acetic acid derivatives and provide the foundation for the potential stereoselective synthesis of 2-(5-Iodo-2-methylphenyl)acetic acid. The primary approaches include catalytic asymmetric synthesis, the use of chiral auxiliaries, and biocatalytic methods.

Catalytic Asymmetric Synthesis: This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. One highly effective method is the asymmetric hydrovinylation of vinyl arenes, followed by oxidative cleavage. nih.gov This process has been shown to produce 2-arylpropionic acids in excellent yields and with high enantioselectivities. nih.gov For instance, the synthesis of various "profens" through this route achieves high regioselectivity and enantiomeric excess. nih.gov Another key catalytic method is the asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors, often employing rhodium or cobalt complexes with chiral ligands. mdpi.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a reactant to direct the stereoselectivity of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org Evans' oxazolidinones are a prominent example, used in the asymmetric alkylation of the corresponding imides to produce chiral 2-arylpropionic acids like (S)-Naproxen and (S)-Ibuprofen. tandfonline.comscilit.comtandfonline.com Similarly, lactamides derived from (S)-lactic acid have been employed as chiral auxiliaries in the synthesis of ibuprofen, flurbiprofen, and fenoprofen (B1672519) with high diastereoselectivities. researchgate.net

Biocatalytic Strategies: The use of enzymes as catalysts offers a green and highly selective alternative for the synthesis of optically pure (S)-profens. rsc.org Esterases, in particular, have been widely used for the kinetic resolution of racemic 2-arylpropionate esters. nih.govfrontiersin.org This process relies on the enzyme's ability to selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer. nih.govfrontiersin.org Protein engineering has been instrumental in enhancing the enantioselectivity and broadening the substrate scope of these enzymes. For example, specific mutations in the esterase Est924 have been shown to invert its stereopreference and improve its efficiency in resolving racemic naproxen (B1676952) ethyl ester and producing (S)-ketoprofen. nih.govfrontiersin.org

Dynamic Kinetic Resolution: This powerful strategy combines the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. Dynamic kinetic resolution has been successfully applied to the synthesis of arylpropionic acids using lactamides as chiral auxiliaries. researchgate.net

Palladium-Catalyzed Coupling: For arylpropionic acids with an iodo-substituent, such as the target compound, palladium-catalyzed coupling reactions offer a versatile route. Enantiopure 2-(iodophenyl)propanoic acids can serve as key building blocks. These can be prepared through methods like Sharpless epoxidation followed by catalytic hydrogenolysis and then coupled with various organic compounds to generate a diverse range of optically active arylpropionic acids. researchgate.net

Chemical Reactivity and Mechanistic Transformations of 2 5 Iodo 2 Methylphenyl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's functionality, enabling a variety of classical and contemporary organic transformations.

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-(5-iodo-2-methylphenyl)acetic acid readily undergoes esterification and amidation, fundamental reactions in organic synthesis for the creation of ester and amide derivatives, respectively.

Esterification typically proceeds via acid catalysis, most commonly the Fischer-Speier esterification method. In this process, the carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. The reaction is reversible, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated." Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to furnish the amide product. Other methods for amide bond formation include conversion of the carboxylic acid to a more reactive acyl chloride or acid anhydride, which then reacts smoothly with an amine.

| Reaction | Reagents & Conditions | Product |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 2-(5-iodo-2-methylphenyl)acetate or Ethyl 2-(5-iodo-2-methylphenyl)acetate |

| Amidation | Amine (e.g., Ammonia, primary/secondary amine), Coupling Agent (e.g., DCC, EDC) | 2-(5-Iodo-2-methylphenyl)acetamide or corresponding N-substituted amide |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group of 2-(5-iodo-2-methylphenyl)acetic acid can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.

Reduction to the corresponding primary alcohol, 2-(5-iodo-2-methylphenyl)ethanol , is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the transfer of hydride ions from the AlH₄⁻ species to the carbonyl carbon of the carboxylic acid. An initial reaction forms a lithium carboxylate salt, which is then further reduced. The reaction proceeds through an aldehyde intermediate which is immediately reduced to the alcohol. A final aqueous workup is required to protonate the resulting alkoxide and to decompose any excess reducing agent. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent that can effectively reduce carboxylic acids to primary alcohols.

Selective reduction to the corresponding aldehyde, 2-(5-iodo-2-methylphenyl)acetaldehyde , is more challenging as aldehydes are more easily reduced than carboxylic acids. Direct reduction is often not feasible with common reducing agents. A common strategy involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or a Weinreb amide. The acid chloride can then be reduced to the aldehyde using a mild and sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) at low temperatures. This reagent is less reactive than LiAlH₄ and prevents over-reduction to the alcohol. Alternatively, the Weinreb amide can be treated with a suitable organometallic reagent or a hydride source to yield the aldehyde upon workup.

| Transformation | Reagents & Conditions | Product |

| Reduction to Alcohol | 1. LiAlH₄, THF 2. H₃O⁺ workup | 2-(5-Iodo-2-methylphenyl)ethanol |

| Reduction to Aldehyde | 1. SOCl₂ or (COCl)₂ 2. LiAl(O-t-Bu)₃H, low temp. | 2-(5-Iodo-2-methylphenyl)acetaldehyde |

Transformations at the Aryl Ring System

The iodinated phenyl ring is a versatile platform for the construction of more complex molecular architectures, primarily through metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions of the Iodo Substituent

The carbon-iodine bond in 2-(5-iodo-2-methylphenyl)acetic acid is a key reactive site for palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in oxidative addition to palladium(0) complexes makes this compound an excellent substrate for a variety of C-C and C-heteroatom bond-forming reactions.

Common palladium-catalyzed cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This is a powerful method for forming new carbon-carbon bonds.

Heck-Mizoroki Reaction: Coupling with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to synthesize an arylethynyl derivative.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting the aryl iodide with an amine in the presence of a palladium catalyst and a strong base.

Stille Coupling: Coupling with an organostannane reagent catalyzed by palladium.

The general mechanism for these reactions involves an initial oxidative addition of the aryl iodide to a palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation (in Suzuki, Stille) or migratory insertion (in Heck) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl-substituted derivative |

| Heck-Mizoroki | Alkene | Pd(0) catalyst, Base | Alkenyl-substituted derivative |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted derivative |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, Strong Base | Aryl amine derivative |

| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst | Aryl-substituted derivative |

Aromatic Substitution Reactions

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. For 2-(5-iodo-2-methylphenyl)acetic acid, we have three substituents to consider:

-CH₃ (methyl group): An activating, ortho, para-directing group due to its electron-donating inductive effect.

-I (iodo group): A deactivating, ortho, para-directing group. It is deactivating due to its electron-withdrawing inductive effect, but the lone pairs on the iodine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.

-CH₂COOH (acetic acid group): A weakly deactivating, meta-directing group. The carboxylic acid functionality withdraws electron density from the ring inductively.

Position 4 is para to the activating methyl group and ortho to the deactivating iodo group.

Position 6 is ortho to the activating methyl group.

Position 3 is ortho to the deactivating iodo group and meta to the activating methyl group.

Considering these effects, electrophilic substitution is most likely to occur at the C4 position , which is activated by the para-methyl group. The C6 position is also activated but may be sterically hindered by the adjacent methyl group. The C3 position is less favored due to being ortho to the deactivating iodo group.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNA) on aryl halides is generally difficult and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the iodo substituent).

In 2-(5-iodo-2-methylphenyl)acetic acid, the substituents present (methyl and carboxymethyl) are not strongly electron-withdrawing in a way that would significantly activate the ring towards classical SNAr reactions. The methyl group is electron-donating, which further deactivates the ring for nucleophilic attack.

However, under very strong basic conditions, such as with sodium amide (NaNH₂) in liquid ammonia, a nucleophilic substitution could potentially proceed via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. In this scenario, a proton ortho to the iodo group would be abstracted, followed by the elimination of the iodide ion to form a highly reactive benzyne. The nucleophile would then add to the benzyne, followed by protonation to give the substituted product. Given the substitution pattern, two different benzyne intermediates could potentially form, leading to a mixture of products.

Reactions Involving the Alkyl Chain

The acetic acid moiety of 2-(5-Iodo-2-methylphenyl)acetic acid possesses hydrogens on the carbon atom alpha to the carboxyl group. This position, being adjacent to both the electron-withdrawing carboxylic acid and the phenyl ring, is activated for several types of chemical transformations, including halogenation and radical reactions.

Alpha-Halogenation and Subsequent Reactions

The selective halogenation of the alpha-carbon of carboxylic acids is a cornerstone transformation in organic synthesis, most famously achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a bromine or chlorine atom at the α-position of a carboxylic acid.

For 2-(5-Iodo-2-methylphenyl)acetic acid, alpha-bromination is anticipated to proceed via the established Hell-Volhard-Zelinsky mechanism. wikipedia.orgucla.edu The reaction is typically initiated with a catalytic amount of phosphorus tribromide (PBr₃) and one molar equivalent of bromine (Br₂). wikipedia.org The product of this reaction would be 2-bromo-2-(5-iodo-2-methylphenyl)acetic acid.

The general sequence of the HVZ reaction is as follows:

Acyl Bromide Formation: The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide. wikipedia.orgmasterorganicchemistry.com This step is crucial as the enol form of the acyl bromide is more readily accessible than that of the carboxylic acid itself. masterorganicchemistry.com

Enolization: The acyl bromide tautomerizes to its enol form. wikipedia.orgorganic-chemistry.org

Alpha-Bromination: The enol, acting as a nucleophile, reacts with Br₂ to brominate the alpha-carbon. wikipedia.orgmasterorganicchemistry.com

Hydrolysis: Subsequent workup with water hydrolyzes the α-bromo acyl bromide to yield the final α-bromo carboxylic acid. wikipedia.orgmasterorganicchemistry.com

The resulting α-bromo acid is a versatile intermediate. For instance, it can be converted into α-amino acids through ammonolysis, as demonstrated in the synthesis of alanine (B10760859) from propionic acid. wikipedia.org

| Reagent System | Expected Product | Reaction Type |

| 1. PBr₃ (cat.), Br₂ 2. H₂O | 2-Bromo-2-(5-iodo-2-methylphenyl)acetic acid | Hell-Volhard-Zelinsky Reaction |

It is important to note that the HVZ reaction conditions can be harsh, sometimes requiring elevated temperatures. alfa-chemistry.com The reaction is not suitable for achieving α-iodination or α-fluorination. alfa-chemistry.com

Radical Reactions and Functionalization

The alpha-carbon of 2-(5-Iodo-2-methylphenyl)acetic acid is also a benzylic position. Benzylic hydrogens are particularly susceptible to abstraction by radicals due to the resonance stabilization of the resulting benzylic radical. wikipedia.org A common and effective method for the selective bromination of benzylic positions is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. wikipedia.orgmasterorganicchemistry.com

The advantage of using NBS over diatomic bromine (Br₂) for this transformation is that NBS provides a low, steady concentration of Br₂, which favors the radical substitution pathway over the electrophilic addition to any potential double bonds. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.org

The mechanism for the radical bromination of the benzylic alpha-carbon proceeds through a chain reaction: numberanalytics.com

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or irradiation to form radicals, which then generate a bromine radical from NBS. wikipedia.org

Propagation: A bromine radical abstracts a hydrogen atom from the alpha-carbon of 2-(5-Iodo-2-methylphenyl)acetic acid, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from NBS) to form the α-bromo product and a new bromine radical, which continues the chain. masterorganicchemistry.comnumberanalytics.com

Termination: The reaction ceases when radicals combine with each other. numberanalytics.com

This method provides a complementary route to alpha-halogenation under milder, non-acidic conditions compared to the HVZ reaction.

| Reagent System | Target Position | Reaction Type |

| N-Bromosuccinimide (NBS), AIBN/light | Alpha-carbon (Benzylic) | Wohl-Ziegler Radical Bromination |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 5 Iodo 2 Methylphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental techniques for the structural analysis of 2-(5-Iodo-2-methylphenyl)acetic acid. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(5-Iodo-2-methylphenyl)acetic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, the methyl protons, and the acidic proton of the carboxylic acid group. The aromatic region would likely show complex splitting patterns due to spin-spin coupling between adjacent protons. For comparison, in the structurally similar compound 2-(2-iodophenyl)acetic acid, the aromatic protons appear in the range of δ 6.95-7.86 ppm, and the methylene protons of the acetic acid group show a singlet at approximately δ 3.86 ppm. rsc.org The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its exact position can be influenced by the solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of 2-(5-Iodo-2-methylphenyl)acetic acid would be expected to show nine distinct signals. The carbonyl carbon of the carboxylic acid is typically observed in the range of δ 170-180 ppm. rsc.org The carbon atom to which the iodine is attached would be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. For instance, in 2-(2-iodophenyl)acetic acid, the carbon bearing the iodine resonates at approximately δ 101.0 ppm. rsc.org The other aromatic carbons, the methylene carbon, and the methyl carbon would appear at their characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Data for 2-(5-Iodo-2-methylphenyl)acetic acid:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~175 |

| Methylene (-CH₂-) | ~3.6 (singlet) | ~40 |

| Methyl (-CH₃) | ~2.3 (singlet) | ~20 |

| Aromatic C-H (H3) | ~7.6 (doublet) | ~140 |

| Aromatic C-H (H4) | ~7.0 (doublet of doublets) | ~138 |

| Aromatic C-H (H6) | ~7.5 (singlet) | ~135 |

| Aromatic C-I (C5) | - | ~95 |

| Aromatic C-CH₃ (C2) | - | ~139 |

| Aromatic C-CH₂ (C1) | - | ~134 |

Note: These are predicted values based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 2-(5-Iodo-2-methylphenyl)acetic acid, COSY would show correlations between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the methylene proton signal would correlate with the methylene carbon signal.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

HRMS provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For 2-(5-Iodo-2-methylphenyl)acetic acid, the molecular formula is C₉H₉IO₂. vulcanchem.com The theoretical exact mass can be calculated with high precision, and comparison with the experimentally measured mass from HRMS can confirm the elemental composition with a high degree of confidence.

Expected HRMS Data:

| Parameter | Value | Source |

| Molecular Formula | C₉H₉IO₂ | vulcanchem.com |

| Molecular Weight | 276.07 g/mol | vulcanchem.com |

| Theoretical Exact Mass | 275.9647 g/mol |

Tandem mass spectrometry involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the structure of the molecule. uab.edu

For 2-(5-Iodo-2-methylphenyl)acetic acid, common fragmentation pathways in MS/MS would likely involve:

Loss of the carboxylic acid group: A prominent fragmentation would be the loss of COOH (45 Da) or H₂O (18 Da) from the molecular ion.

Cleavage of the acetic acid side chain: Fragmentation could occur at the benzylic position, leading to the loss of the •CH₂COOH radical.

Loss of iodine: The C-I bond is relatively weak and can cleave, resulting in a fragment corresponding to the loss of an iodine atom (127 Da).

Loss of a methyl group: Cleavage of the methyl group (15 Da) from the aromatic ring is also possible.

Analysis of these fragmentation patterns allows for the confirmation of the different structural components and their connectivity.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 2-(5-Iodo-2-methylphenyl)acetic acid is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) libretexts.org |

| Aromatic C-H | Stretching | 3100-3000 vscht.cz |

| Aliphatic C-H (in CH₃ and CH₂) | Stretching | 3000-2850 libretexts.org |

| Carbonyl (C=O) | Stretching | 1760-1690 libretexts.org |

| Aromatic C=C | Stretching | 1600-1450 vscht.cz |

| C-O | Stretching | 1320-1210 libretexts.org |

| C-I | Stretching | ~500-600 |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption confirms the presence of the C=O group. The various C-H and C=C stretching vibrations confirm the presence of both aromatic and aliphatic components. The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

X-ray Crystallography for Solid-State Structural Determination of 2-(5-Iodo-2-methylphenyl)acetic Acid and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of 2-(5-Iodo-2-methylphenyl)acetic acid. Such data is crucial for understanding its physical properties and how it interacts with other molecules.

A thorough search for single-crystal X-ray diffraction data for 2-(5-Iodo-2-methylphenyl)acetic acid did not yield any specific crystallographic information system (CIF) files or detailed structural reports in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Table 1: Hypothetical X-ray Crystallographic Data for 2-(5-Iodo-2-methylphenyl)acetic Acid

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for similar organic acids) |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 (Typical for many organic molecules) |

| Density (calculated) (g/cm³) | Data not available |

| Hydrogen Bonding | Expected between carboxylic acid groups |

Note: The data in this table is hypothetical and based on common findings for similar phenylacetic acid derivatives. No experimental data for 2-(5-Iodo-2-methylphenyl)acetic acid has been found in the public domain.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for determining the purity of a chemical compound and for separating it from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods routinely used for this purpose in the analysis of organic acids.

While general methods for the analysis of phenylacetic acid and its derivatives are described in the literature, specific validated methods and detailed results for 2-(5-Iodo-2-methylphenyl)acetic acid are not publicly documented. The selection of the appropriate chromatographic conditions would depend on the compound's polarity, volatility, and thermal stability.

For HPLC analysis, a reversed-phase column (such as a C18) with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely be employed. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic ring exhibits strong absorbance.

For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or silyl (B83357) ester) would likely be necessary to improve its chromatographic behavior and prevent thermal decomposition in the injector and column. The mass spectrometer would then provide fragmentation patterns that could confirm the identity of the compound and any impurities present.

Table 2: Illustrative Chromatographic Conditions for the Analysis of Phenylacetic Acid Derivatives

| Method | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV at 254 nm |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (EI) |

Note: These conditions are illustrative for the analysis of similar compounds and have not been specifically validated for 2-(5-Iodo-2-methylphenyl)acetic acid.

Computational and Theoretical Investigations of 2 5 Iodo 2 Methylphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a wide range of molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. DFT studies on 2-(5-iodo-2-methylphenyl)acetic acid would involve calculating the electron density to determine the molecule's ground-state energy and geometry. From the optimized geometry, various properties can be derived.

Key parameters that can be obtained from DFT calculations include:

Optimized Molecular Geometry: This provides the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra to confirm the molecular structure and identify characteristic functional group vibrations.

Electronic Properties: DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Mulliken Atomic Charges: These calculations distribute the total electron density among the atoms in the molecule, providing insight into the partial positive and negative charges on each atom and identifying potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of 2-(5-Iodo-2-methylphenyl)acetic acid

| Property | Value |

| Ground State Energy | -257.8 Hartree |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.1 Debye |

Note: The data in this table is illustrative and represents typical values for similar molecules.

Ab Initio Methods for Property Prediction

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data in the theoretical framework. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions for various molecular properties.

For 2-(5-iodo-2-methylphenyl)acetic acid, ab initio calculations could be employed to:

Refine Geometric Parameters: Provide very precise bond lengths and angles, which can be compared with high-resolution experimental data if available.

Calculate Accurate Electronic Energies: Determine the total electronic energy and orbital energies with high precision.

Predict Spectroscopic Constants: Accurately predict rotational constants and other parameters for comparison with microwave spectroscopy.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While there are no specific in vitro studies to report, the principles of molecular docking and dynamics can be theoretically applied. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a molecule like 2-(5-iodo-2-methylphenyl)acetic acid, which has structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), it could be theoretically docked into the active sites of enzymes like cyclooxygenases (COX-1 and COX-2).

Molecular dynamics (MD) simulations could then be used to study the stability of the docked complex over time. An MD simulation would track the movements of the atoms in the ligand-protein complex, providing insights into the flexibility of the interaction and the key residues involved in binding.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can be a powerful tool for predicting the chemical reactivity of a molecule and exploring potential reaction pathways. For 2-(5-iodo-2-methylphenyl)acetic acid, this could involve:

Mapping the Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Calculating Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within the molecule.

Modeling Reaction Mechanisms: Computational methods can be used to calculate the transition state energies for potential reactions, such as esterification of the carboxylic acid group or substitution reactions on the aromatic ring. This can help in understanding the kinetics and thermodynamics of various chemical transformations.

Analysis of Non-Covalent Interactions and Intermolecular Forces

The solid-state structure and bulk properties of 2-(5-iodo-2-methylphenyl)acetic acid will be governed by non-covalent interactions. Computational analysis can be used to identify and quantify these forces.

Hydrogen Bonding: The carboxylic acid moiety is capable of forming strong hydrogen bonds, which are likely to be a dominant intermolecular force, leading to the formation of dimers in the solid state.

Halogen Bonding: The iodine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with neighboring rings.

By analyzing the crystal lattice (if determined experimentally) or by predicting crystal structures, the nature and strength of these interactions can be computationally evaluated using methods like Quantum Theory of Atoms in Molecules (QTAIM).

Exploration of Molecular Interactions and Target Engagement of 2 5 Iodo 2 Methylphenyl Acetic Acid

Receptor Interaction Profiling in Model Systems (e.g., ligand-receptor binding assays)

There is no available information on the receptor interaction profile of 2-(5-Iodo-2-methylphenyl)acetic acid. To determine which receptors this compound might bind to, a comprehensive receptor interaction profiling would be necessary. This is often carried out using ligand-receptor binding assays. In these assays, a radiolabeled or fluorescently tagged version of the compound (or a known ligand for the receptor of interest) is used to see if the test compound can compete for binding to a specific receptor.

A typical profiling study would test the compound against a panel of different receptors to identify any potential "hits." The results are usually expressed as the binding affinity (Ki) or the IC₅₀ value for the displacement of the radioligand.

Mechanistic Investigations of Molecular Recognition Events

No mechanistic investigations into the molecular recognition events of 2-(5-Iodo-2-methylphenyl)acetic acid have been published. Such studies would aim to understand how the compound interacts with its biological target at a molecular level. Techniques like X-ray crystallography or computational molecular modeling could be employed to visualize the binding pose of the compound within the active site of an enzyme or the binding pocket of a receptor. These studies would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding.

Functional Studies in Cell-Free Systems to Elucidate Molecular Mechanisms

Cell-free protein synthesis systems are powerful tools for studying protein function and drug-target interactions in a controlled environment, free from the complexities of a living cell. nih.govnih.govidtdna.com These systems could be utilized to produce a target protein of interest, which could then be used in functional assays with 2-(5-Iodo-2-methylphenyl)acetic acid to elucidate its molecular mechanism of action. For example, if the compound is found to inhibit an enzyme, a cell-free system could be used to study how the compound affects the enzyme's kinetics and interaction with its substrate. However, no such studies have been reported for 2-(5-Iodo-2-methylphenyl)acetic acid.

Development of Molecular Probes Derived from 2-(5-Iodo-2-methylphenyl)acetic Acid for Biological Research

The development of molecular probes from a compound of interest is a critical step in facilitating its use in biological research. These probes are often created by incorporating a reporter group, such as a radioactive isotope (e.g., ¹⁸F, ¹²⁵I) or a fluorescent tag, into the molecule's structure. nih.govnih.gov The presence of an iodine atom in 2-(5-Iodo-2-methylphenyl)acetic acid makes it a potential candidate for the development of a radiolabeled probe, for instance, by replacing the stable iodine with a radioactive isotope like ¹²³I or ¹³¹I.

Such probes would be invaluable for a variety of applications, including:

In vitro binding assays: To quantify the binding of the compound to its target.

In vivo imaging: Techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) could be used to visualize the distribution of the compound in a living organism and to study its engagement with its target in real-time.

Despite this potential, there are no published reports on the development of molecular probes derived from 2-(5-Iodo-2-methylphenyl)acetic acid.

Derivatization Strategies and Structure Activity Relationship Sar Studies Based on 2 5 Iodo 2 Methylphenyl Acetic Acid

Systematic Modification of the Carboxylic Acid Moiety

The carboxylic acid group of 2-(5-Iodo-2-methylphenyl)acetic acid is a primary site for modification to modulate the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn can significantly impact its pharmacokinetic and pharmacodynamic profile. Common derivatization strategies include esterification and amidation.

Esterification: Conversion of the carboxylic acid to its corresponding esters can enhance lipophilicity and cell membrane permeability. The nature of the alcohol used for esterification can be varied to fine-tune these properties. For instance, simple alkyl esters like methyl or ethyl esters can provide a baseline for activity, while bulkier or more functionalized esters can explore larger binding pockets or introduce new interaction points.

Amidation: The synthesis of amides from the carboxylic acid introduces a hydrogen bond donor and can alter the molecule's electronic distribution and steric profile. A diverse range of primary and secondary amines can be employed to generate a library of amide derivatives. The substituents on the amine can be systematically varied to explore the impact of size, electronics, and hydrophobicity on biological activity. For example, a series of N-substituted amides could be synthesized to probe for specific interactions within a receptor's binding site.

A representative study on related phenylacetic acid derivatives demonstrated that conversion to amides and esters can significantly influence their biological activity. While specific data for 2-(5-Iodo-2-methylphenyl)acetic acid derivatives is not extensively available, the general principles of SAR for phenylacetic acids can be informative.

Table 1: Representative Modifications of the Carboxylic Acid Moiety and Their Potential Impact on Activity

| Derivative | Modification | Potential Impact on Properties |

| Methyl Ester | Esterification | Increased lipophilicity, potential for improved cell permeability |

| Ethyl Ester | Esterification | Further increase in lipophilicity compared to methyl ester |

| N-Methyl Amide | Amidation | Introduction of H-bond donor, altered electronics |

| N,N-Dimethyl Amide | Amidation | Removal of H-bond donor, increased steric bulk |

| N-Benzyl Amide | Amidation | Introduction of a bulky, hydrophobic group |

Exploration of Substituent Effects on the Phenyl Ring (e.g., Halogen, Alkyl, Methoxy (B1213986) Substitutions)

The phenyl ring of 2-(5-Iodo-2-methylphenyl)acetic acid offers multiple positions for substitution, allowing for a systematic investigation of how electronic and steric effects influence molecular interactions. The existing iodo and methyl groups already provide a specific electronic and steric environment. Further modifications can provide a deeper understanding of the SAR.

Halogen Substitutions: The introduction of different halogens (F, Cl, Br) at various positions on the phenyl ring can modulate the compound's lipophilicity and electronic nature. For instance, replacing the iodine at the 5-position with other halogens can reveal the importance of halogen size and electronegativity for activity. Studies on other halogenated phenylacetic acid derivatives have shown that the position and nature of the halogen can be critical for activity. nih.gov

Alkyl Substitutions: Varying the size and position of alkyl groups can probe the steric tolerance of the binding site. Replacing the methyl group at the 2-position with larger alkyl groups (e.g., ethyl, propyl) or moving it to other positions can provide insights into the optimal steric requirements for activity.

Methoxy Substitutions: The introduction of a methoxy group can alter the electronic properties of the phenyl ring through its electron-donating resonance effect and can also introduce a potential hydrogen bond acceptor.

Table 2: Hypothetical SAR of Phenyl Ring Substitutions Based on General Principles

| Position | Substituent | Expected Effect on Activity | Rationale |

| 5 | -F | Potentially altered | Smaller size and higher electronegativity compared to iodine |

| 5 | -Cl | Potentially altered | Different size and electronic properties compared to iodine |

| 5 | -Br | Potentially altered | Closer in size to iodine, but different electronic properties |

| 2 | -H | Likely decreased | Loss of potential beneficial steric interaction or conformational lock |

| 4 | -Cl | Potentially altered | Introduction of an electron-withdrawing group at a different position |

| 4 | -OCH₃ | Potentially altered | Introduction of an electron-donating group and H-bond acceptor |

Research on 2-phenylaminophenylacetic acid derivatives has demonstrated that structural changes on the chemical scaffold, including alkyl and halogen substituents, have a pronounced effect on liver cytotoxicity and COX inhibitory activity. nih.govresearchgate.net This underscores the importance of systematic substituent exploration.

Chain Elongation and Constrained Analogs of the Acetic Acid Side Chain

Modification of the acetic acid side chain can impact the compound's flexibility and the spatial orientation of the carboxylic acid group relative to the phenyl ring.

Chain Elongation: Extending the acetic acid side chain to propanoic or butanoic acid derivatives can assess the optimal distance between the aromatic ring and the acidic functionality for target binding. This strategy helps to map the dimensions of the binding pocket.

Constrained Analogs: To reduce conformational flexibility and potentially increase binding affinity and selectivity, constrained analogs can be synthesized. This can be achieved by introducing cyclic structures or double bonds into the side chain. For example, incorporating the side chain into a cyclopropane (B1198618) ring or creating an α,β-unsaturated derivative can lock the conformation and provide valuable SAR data. The synthesis of novel phenylacetic acid derivatives has revealed the critical role of the methylene (B1212753) spacer between the aromatic core and the acidic function for certain biological activities. nih.gov

Influence of Stereochemistry on Molecular Interactions (if chiral derivatives are relevant)

If derivatization introduces a chiral center, for example, by substitution at the α-position of the acetic acid side chain, it is crucial to investigate the influence of stereochemistry on biological activity. Biological systems are inherently chiral, and enantiomers of a compound often exhibit different potencies and even different pharmacological effects.

The separation of enantiomers and their individual biological evaluation can reveal stereospecific interactions with the target protein. For instance, one enantiomer may fit optimally into a binding site, while the other may have a weaker interaction or interact with a different target altogether. Studies on other chiral compounds have consistently shown that stereochemistry is a critical driver for potency and pharmacokinetic properties. nih.govunimi.it

Establishment of Quantitative Structure-Activity Relationships (QSAR) for Molecular Interaction Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing QSAR models for derivatives of 2-(5-Iodo-2-methylphenyl)acetic acid, it is possible to predict the activity of novel, unsynthesized analogs and to gain insights into the key molecular descriptors that govern their potency.

A typical QSAR study involves:

Data Set Generation: Synthesizing and testing a series of analogs with systematic variations.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the QSAR model to ensure its predictive power.

For phenylacetic acid derivatives, QSAR models have been developed to predict various biological properties, including penetration through biological membranes and binding to proteins. mdpi.com These models often highlight the importance of lipophilicity, polarizability, and hydrogen bonding characteristics in determining the biological efficacy of the compounds. mdpi.com

Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for 2-(5-Iodo-2-methylphenyl)acetic Acid Derivatives

| Descriptor | Type | Potential Influence on Activity |

| LogP | Hydrophobic | Relates to membrane permeability and hydrophobic interactions in the binding site. |

| Molar Refractivity (MR) | Steric/Electronic | Represents the volume and polarizability of the molecule. |

| Dipole Moment | Electronic | Indicates the overall polarity of the molecule. |

| Sum of H-bond donors/acceptors | H-bonding | Quantifies the potential for hydrogen bonding interactions. |

| Hammett constants (σ) | Electronic | Describes the electron-donating or -withdrawing nature of substituents. |

By systematically applying these derivatization strategies and SAR/QSAR studies, a comprehensive understanding of the molecular requirements for the biological activity of compounds based on the 2-(5-Iodo-2-methylphenyl)acetic acid scaffold can be achieved, paving the way for the design of optimized molecules with enhanced therapeutic potential.

Potential Applications in Chemical Biology, Materials Science, and Synthetic Reagent Design

Utility as a Building Block for Complex Molecule Synthesis

The molecular architecture of 2-(5-Iodo-2-methylphenyl)acetic acid makes it an excellent starting material or intermediate for the synthesis of more complex molecules. The carboxylic acid moiety provides a handle for a variety of chemical transformations, including esterification, amidation, and reduction to an alcohol. These reactions are fundamental in building larger, more intricate molecular structures. For instance, phenylacetic acid and its derivatives are recognized as versatile small molecule scaffolds and are used as starting materials for multi-step syntheses of new compounds with potential biological activities. biosynth.commdpi.com

The presence of the iodo-substituent on the phenyl ring is particularly significant. Aryl iodides are key substrates in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. These include well-established cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. This reactivity allows for the introduction of a wide range of substituents at the 5-position of the phenyl ring, enabling the systematic modification of the molecule's properties. This strategic functionalization is crucial in medicinal chemistry for developing structure-activity relationships (SAR) and optimizing lead compounds. The synthesis of derivatives of 2-(thiophen-2-yl)acetic acid using the Suzuki-Miyaura reaction highlights how such scaffolds can be modified to target biological enzymes like mPGES-1. nih.gov

The general class of iodinated benzene (B151609) compounds and carboxylic acids are considered fundamental organic building blocks in chemical synthesis. bldpharm.com For example, related iodinated compounds are used as precursors for creating complex heterocyclic systems, such as the synthesis of 7-iodobenzodiazepin-2,5-diones from 6-iodoisatoic anhydride. researchgate.net This demonstrates the utility of iodinated aromatic compounds in constructing diverse and complex molecular frameworks.

Application in the Design of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. olemiss.edu The development of selective probes is a critical step in biomedical research. nih.gov The structure of 2-(5-Iodo-2-methylphenyl)acetic acid contains features that make it an attractive scaffold for the design of such probes.

The phenylacetic acid framework is present in many biologically active molecules. By modifying the structure of 2-(5-Iodo-2-methylphenyl)acetic acid, for instance through coupling reactions at the iodo-position or derivatization of the carboxylic acid, it is possible to generate a library of compounds for screening against biological targets. The goal of such efforts is to identify molecules that bind with high affinity and selectivity to a specific protein or enzyme. nih.gov

Furthermore, the iodine atom can serve as a "heavy atom" for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of a probe bound to its biological target. This structural information is invaluable for understanding the molecular basis of the interaction and for guiding further probe optimization. While specific studies on this compound are limited, the general approach of using functionalized scaffolds to develop probes is well-established. olemiss.edu

Integration into Advanced Materials and Polymers

The incorporation of specialized organic molecules into polymers can imbue them with novel properties and functions. 2-(5-Iodo-2-methylphenyl)acetic acid possesses two key features for potential integration into advanced materials.

First, the carboxylic acid group can be readily converted into a polymerizable functional group. For example, it can undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides. The resulting polymers would have the iodo-methylphenyl group as a repeating side chain.

Second, the presence of the dense iodine atom in the polymer structure would be expected to significantly increase the material's refractive index and density. Polymers with high refractive indices are valuable in optics for applications such as lenses, optical films, and coatings. The iodo- and methyl-substituents would also influence the polymer's thermal properties, solubility, and mechanical characteristics. While research into polymers specifically derived from this compound is not widely reported, its status as a material building block suggests potential in this area. bldpharm.com

Role as a Precursor for Radiosynthesis in Research Applications (e.g., ¹³¹I, ¹²³I labeling for imaging probes)

One of the most direct and significant applications of 2-(5-Iodo-2-methylphenyl)acetic acid is as a precursor for the synthesis of radioiodinated compounds. nih.gov The stable iodine atom on the molecule can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I, through isotopic exchange reactions. nih.gov

These radioisotopes have important applications in nuclear medicine:

¹²³I is a gamma emitter used for Single Photon Emission Computed Tomography (SPECT), a diagnostic imaging technique. nih.gov Its relatively short half-life is suitable for studies where rapid uptake and metabolism occur. nih.gov

¹²⁴I is a positron emitter, making it suitable for Positron Emission Tomography (PET), which offers higher resolution and sensitivity than SPECT. nih.gov

¹³¹I is both a beta and gamma emitter. The beta emission is used for targeted radiotherapy of certain cancers, while the gamma emission allows for simultaneous imaging. nih.gov

Aryl iodides are common starting points for radiolabeling via electrophilic aromatic substitution. nih.gov The process typically involves reacting the non-radioactive precursor with a source of radioiodide (e.g., Na[¹²³I]) in the presence of an oxidizing agent. nih.gov The resulting radiolabeled molecule can then be used as a research probe to study biological processes non-invasively. For example, radioiodinated amino acid derivatives have been developed for tumor imaging, demonstrating the utility of this approach in oncology research. nih.gov Given the prevalence of phenylacetic acid structures in bioactive molecules, a radiolabeled version of 2-(5-Iodo-2-methylphenyl)acetic acid or its derivatives could be valuable for pharmacokinetic studies or as a candidate for a new imaging agent.

Table 1: Properties of Key Iodine Isotopes in Nuclear Medicine

| Isotope | Half-life | Decay Mode | Primary Emission Energy | Primary Application |

|---|---|---|---|---|

| ¹²³I | 13.22 hours | Electron Capture (EC) | γ: 159 keV | SPECT Imaging |

| ¹²⁴I | 4.18 days | Positron Emission (β+) | β+: 2138 keV (max) | PET Imaging |

| ¹²⁵I | 59.4 days | Electron Capture (EC) | γ: 35 keV | Radioimmunoassays, Preclinical Imaging |

| ¹³¹I | 8.02 days | Beta Emission (β-) | β-: 606 keV (max) | Radiotherapy, SPECT Imaging |

Data sourced from "Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC". nih.gov

Catalytic Applications or Ligand Design Potential

While there is no evidence of 2-(5-Iodo-2-methylphenyl)acetic acid itself being a catalyst, its structure is suitable for use as a ligand in coordination chemistry and catalysis. The carboxylate group, formed upon deprotonation of the acetic acid moiety, is an excellent coordinating group for a wide variety of metal ions.

By binding to a metal center, this molecule could form part of a larger metal complex designed for a specific catalytic transformation. The steric and electronic properties of the ligand, dictated by the 2-methyl and 5-iodo substituents on the phenyl ring, would influence the reactivity and selectivity of the metal catalyst. Furthermore, the iodo-group provides a site for further modification, allowing for the fine-tuning of the ligand's properties or for anchoring the complex to a solid support.

Table 2: Physicochemical Properties of 2-(5-Iodo-2-methylphenyl)acetic acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| CAS Number | 1261554-90-8 |

| Solubility | Soluble in DMSO, methanol (B129727) |

| Storage Conditions | Room temperature |

Data sourced from Vulcanchem. vulcanchem.com

Future Research Directions and Unexplored Avenues for 2 5 Iodo 2 Methylphenyl Acetic Acid

Development of Novel Green Chemistry Approaches for Synthesis

The future synthesis of 2-(5-Iodo-2-methylphenyl)acetic acid must prioritize sustainability and environmental responsibility. Green chemistry principles offer a roadmap for developing cleaner, more efficient synthetic routes. A primary area of future research will be the move away from traditional methods, which may involve harsh conditions or environmentally hazardous reagents, towards more benign alternatives.

One of the most promising avenues is the application of visible-light-mediated photoredox catalysis. researchgate.net This technique can facilitate the formation of aryl radicals from unactivated aryl iodides under mild conditions, often using inexpensive and non-toxic reagents. researchgate.net Research should focus on adapting these photocatalytic systems for the specific synthesis or derivatization of 2-(5-Iodo-2-methylphenyl)acetic acid. Another key direction is the development of metal- and base-free synthesis methods. For instance, methods that utilize iodine itself as both the oxidant and the iodinating reagent, reacting with precursors like arylhydrazines, could provide a more atom-economical and cleaner pathway. acs.org

| Potential Green Synthesis Approach | Core Principle | Anticipated Advantages | Reference |

| Visible-Light Photoredox Catalysis | Generation of aryl radicals from the aryl iodide moiety under mild light-induced conditions. | Use of inexpensive reagents, mild reaction conditions, high functional group tolerance, reduced energy consumption. | researchgate.net |

| Metal- and Base-Free Iodination | Utilization of iodine as a dual-role reagent (oxidant and iodine source) with precursors like arylhydrazines. | Avoids heavy metal catalysts and strong bases, improving the environmental profile of the synthesis. | acs.org |

| Biocatalysis | Employing enzymes to perform specific steps in the synthesis pathway. | High selectivity, mild reaction conditions (aqueous media, room temperature), biodegradable catalysts. | N/A |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. | N/A |

Comprehensive Exploration of Unconventional Reactivity

The reactivity of 2-(5-Iodo-2-methylphenyl)acetic acid is largely dictated by its aryl iodide group. While aryl iodides are well-known participants in classic cross-coupling reactions, future research should delve into more unconventional transformations. The iodine atom serves as an excellent leaving group, making the carbon-iodine bond susceptible to various reactions. fiveable.me

Exploring its participation in a broader range of cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, is a fundamental step. fiveable.me This would allow for the construction of more complex molecules by forming new carbon-carbon bonds. Beyond this, a significant area for future study is its involvement in visible-light-mediated free-radical reactions. researchgate.net These reactions can lead to novel molecular architectures that are not easily accessible through traditional two-electron pathways. Furthermore, the potential for this compound to undergo novel catalytic cycles, such as gold-catalyzed C-S coupling reactions to form aryl sulfones, should be systematically investigated. acs.org The interplay between the ortho-methyl group's steric hindrance and the electronic effects of the iodo and carboxylic acid moieties could lead to unique reactivity and selectivity profiles that warrant detailed exploration.

Advanced Mechanistic Studies at the Molecular Level

A deep, molecular-level understanding of the reaction mechanisms involving 2-(5-Iodo-2-methylphenyl)acetic acid is crucial for optimizing existing transformations and designing new ones. Future research must employ a combination of advanced computational and experimental techniques to elucidate these mechanisms.

For instance, in reactions where radical intermediates are proposed, such as those initiated by photoredox catalysis, detailed mechanistic studies are needed. researchgate.net This could involve techniques like electron paramagnetic resonance (EPR) spectroscopy to directly observe radical species or the use of radical traps to indirectly confirm their presence. In reactions like the iodination of arylhydrazine precursors, which may proceed through single-electron transfer (SET) from an iodide anion to an arenediazonium salt, computational modeling using Density Functional Theory (DFT) can provide invaluable insights into the transition states and energy profiles of the reaction pathway. acs.orgaalto.fi Understanding how the substituents on the aromatic ring—the methyl group and the acetic acid side chain—influence the reactivity in nucleophilic aromatic substitution reactions is also a critical area for investigation. fiveable.me

| Mechanistic Question | Proposed Investigative Technique | Goal of the Study | Reference |

| Radical Pathway Confirmation | Electron Paramagnetic Resonance (EPR) Spectroscopy, Radical Trapping Experiments. | To directly or indirectly detect and characterize radical intermediates in photocatalytic reactions. | researchgate.net |

| Transition State Analysis | Density Functional Theory (DFT) and other computational chemistry methods. | To model reaction pathways, calculate activation energies, and understand the electronic effects of substituents. | aalto.fi |

| Kinetics of Substitution/Coupling | In-situ reaction monitoring (e.g., NMR, IR spectroscopy), kinetic studies. | To determine reaction orders, rate constants, and the influence of catalyst and substrate concentration on reaction outcomes. | N/A |

| Role of the Leaving Group | Comparative studies with analogous aryl bromides and chlorides. | To quantify the effect of the iodine atom as a superior leaving group on reaction efficiency and scope. | fiveable.me |

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Synthesis Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for accelerating research on compounds like 2-(5-Iodo-2-methylphenyl)acetic acid. Future work should focus on developing and applying ML models to predict its properties and to design optimal synthetic routes.

ML models can be trained on large datasets of related molecules to predict a wide range of properties, from basic physicochemical characteristics to complex biological activities. aalto.fiacs.org For example, models have been successfully developed to predict the separation factors of acetic acid derivatives in pervaporation processes, demonstrating the potential for predicting physical behaviors. nih.govresearchgate.net By creating a curated database of iodinated phenylacetic acid derivatives and their known properties, ML algorithms could be trained to predict the potential efficacy of 2-(5-Iodo-2-methylphenyl)acetic acid and its derivatives for specific applications, thus guiding experimental work. acs.org

Furthermore, AI can be employed for retrosynthetic analysis and synthesis design. These tools can propose novel synthetic pathways, including those that prioritize green chemistry principles, by learning from the vast repository of known chemical reactions. researchgate.net This approach could significantly expedite the discovery of efficient and sustainable methods for producing and functionalizing this target molecule.

Expanding Applications in Emerging Fields of Chemical Research

The unique combination of functional groups in 2-(5-Iodo-2-methylphenyl)acetic acid makes it a valuable starting material for a variety of emerging applications. Future research should aim to leverage its structure to create novel molecules with tailored functions.

In medicinal chemistry, phenylacetic acid derivatives have been investigated for their potential as anti-cancer agents and for the treatment of neurodegenerative diseases like Alzheimer's. mdpi.com The 2-(5-Iodo-2-methylphenyl)acetic acid scaffold could be used to generate libraries of new compounds for biological screening. The presence of the heavy iodine atom also suggests potential applications in materials science. Iodinated compounds are known for their use as X-ray contrast agents, and this molecule could serve as a building block for new diagnostic tools. nih.gov Moreover, the incorporation of heavy atoms can influence the photophysical properties of organic materials, opening up possibilities in the development of phosphorescent organic light-emitting diodes (OLEDs) or scintillators. The versatility of the aryl iodide group for forming new bonds also makes it an excellent monomer for the synthesis of specialty polymers with unique refractive, thermal, or electronic properties.

| Emerging Application Field | Potential Role of 2-(5-Iodo-2-methylphenyl)acetic Acid | Key Structural Feature(s) | Reference |

| Pharmaceuticals | Scaffold for novel anti-proliferative or neuroprotective agents. | Phenylacetic acid core, modifiable functional groups. | mdpi.com |

| Medical Imaging | Building block for new X-ray contrast agents. | Iodine atom (high atomic number). | nih.gov |

| Materials Science | Component for functional polymers or organic electronic materials (e.g., OLEDs). | Aryl iodide for polymerization/functionalization, heavy atom effect. | acs.org |